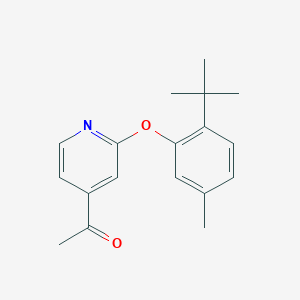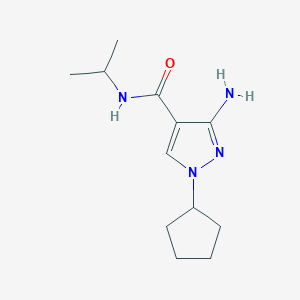
1-(3-Pyridinyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Pyridinyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile is a chemical compound that features a pyridine ring, a trifluoromethyl group, and a pyrazole ring with a carbonitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Pyridinyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under radical or nucleophilic conditions.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Introduction of the Carbonitrile Group: The carbonitrile group can be introduced through the reaction of the corresponding amine with cyanogen bromide or through the dehydration of amides.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
1-(3-Pyridinyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or the carbonitrile group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(3-Pyridinyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structural features and biological activities.
Industry: Utilized in the development of agrochemicals, such as herbicides and insecticides, and in materials science for the creation of advanced materials with specific properties.
作用机制
The mechanism of action of 1-(3-Pyridinyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The pyridine and pyrazole rings can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The carbonitrile group can also participate in hydrogen bonding and other interactions with biological molecules.
相似化合物的比较
Similar Compounds
1-(3-Pyridinyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.
1-(3-Pyridinyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.
1-(3-Pyridinyl)-3-(trifluoromethyl)-1H-pyrazole-5-methyl: Similar structure but with a methyl group instead of a carbonitrile group.
Uniqueness
1-(3-Pyridinyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile is unique due to the presence of the carbonitrile group, which can participate in specific interactions and reactions that are not possible with other functional groups. The trifluoromethyl group also imparts unique properties, such as increased lipophilicity and metabolic stability, making this compound particularly valuable in various applications.
属性
分子式 |
C10H5F3N4 |
|---|---|
分子量 |
238.17 g/mol |
IUPAC 名称 |
2-pyridin-3-yl-5-(trifluoromethyl)pyrazole-3-carbonitrile |
InChI |
InChI=1S/C10H5F3N4/c11-10(12,13)9-4-8(5-14)17(16-9)7-2-1-3-15-6-7/h1-4,6H |
InChI 键 |
QKUYWCMAOYTPIS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)N2C(=CC(=N2)C(F)(F)F)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-2-{[(tert-butoxy)carbonyl]amino}-2-methylpentanedioic acid](/img/structure/B11747379.png)

![[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B11747404.png)
![N-[(3-methoxyphenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11747418.png)
![1-ethyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B11747426.png)
![[3-(Diethylamino)prop-1-en-2-yl]trifluoroboranuide potassium](/img/structure/B11747429.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11747431.png)
![1-Benzyl-3-hydroxythieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11747434.png)
![butyl({[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11747435.png)


![N-{[4-(dimethylamino)phenyl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11747469.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11747475.png)

